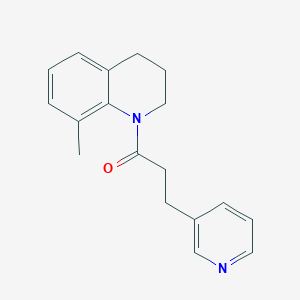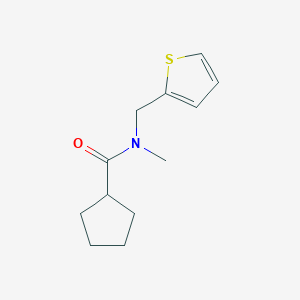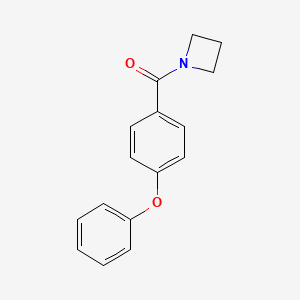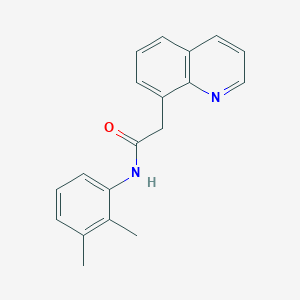
1-(4-Ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical name, 'EPPMP', and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
The mechanism of action of EPPMP involves the inhibition of various enzymes and signaling pathways. EPPMP has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotides. Additionally, EPPMP has been shown to inhibit the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
EPPMP has been shown to have various biochemical and physiological effects in vitro and in vivo. EPPMP has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various cellular processes. Additionally, EPPMP has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers.
Vorteile Und Einschränkungen Für Laborexperimente
EPPMP has several advantages for lab experiments, including its high purity and stability. EPPMP is also readily available for purchase from various chemical suppliers. However, EPPMP has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of EPPMP treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for scientific research on EPPMP. One potential direction is the development of EPPMP derivatives with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways of EPPMP. Furthermore, the potential use of EPPMP as a diagnostic tool for various diseases should also be explored.
Synthesemethoden
The synthesis of EPPMP involves the reaction of 4-ethoxyphenol with 1-chloro-3-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base, such as potassium carbonate. The reaction results in the formation of EPPMP, which can be purified by column chromatography. This synthesis method has been optimized and validated by various research groups, and the purity of EPPMP has been confirmed by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
EPPMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EPPMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, EPPMP has been shown to reduce neuroinflammation and oxidative stress in Alzheimer's and Parkinson's disease models.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-20-15-4-6-16(7-5-15)21-13-14(19)12-18-10-8-17(2)9-11-18/h4-7,14,19H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPEAKEKJDIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)




